CLogP Differentiation: Benzyl at C2 Produces Lower Lipophilicity Than Phenyl-Terminal Isomers
The target compound exhibits a computed CLogP of -0.887 as reported by Enamine . In contrast, 5-phenylpentanoic acid (the des-amino phenyl analog) has a measured LogP of approximately 2.70–2.94 [1]. While a directly matched CLogP value for 2-amino-5-phenylpentanoic acid is not available from the same computational method, the presence of the amino group reduces LogP relative to the hydrocarbon acid; however, the benzyl-substituted scaffold of the target compound retains the methylene spacer, which lowers lipophilicity compared to a directly phenyl-attached analog. This difference influences aqueous solubility and membrane permeability predictions.
| Evidence Dimension | CLogP (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | CLogP = -0.887 (Enamine computed) |
| Comparator Or Baseline | 5-Phenylpentanoic acid: LogP ≈ 2.70–2.94 (measured); 5-Phenylvaleric acid LogP = 2.94 (Sielc) |
| Quantified Difference | ΔLogP ≈ 3.6–3.8 units (more hydrophilic) |
| Conditions | Computed CLogP (target) vs. experimentally measured LogP (comparator); different methodologies, cross-study comparison |
Why This Matters
A CLogP below 0 indicates preferential aqueous solubility, which is advantageous for biochemical assay compatibility and reduces nonspecific hydrophobic binding, whereas the comparator with LogP > 2.5 may require DMSO co-solvent and exhibit higher protein binding.
- [1] Sielc Technologies, 5-Phenylvaleric acid, LogP = 2.94; Chemsrc, 5-Phenylvaleric acid LogP = 2.70. View Source
